Gonyautoxin 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gonyautoxin 2 is a naturally occurring neurotoxin produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . It belongs to the group of saxitoxins, which are known for their potent neurotoxic effects. This compound is one of the eight gonyautoxins identified, ranging from gonyautoxin 1 to gonyautoxin 8 . These toxins are primarily associated with paralytic shellfish poisoning, a serious condition resulting from the consumption of contaminated shellfish .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gonyautoxin 2 can be synthesized from L-serine methyl ester through a series of chemical reactions . The process begins with the treatment of L-serine methyl ester with an aldehyde to form a ring structure. This intermediate is then deprotected using a reagent such as [SO3CH2CCl3] . The final step involves a rhodium-catalyzed amination reaction with guanidine, forming the tricyclic frame of gonyautoxin 3, which can be further converted to this compound .

Industrial Production Methods: Most available this compound is extracted from natural sources, particularly marine dinoflagellates .

Análisis De Reacciones Químicas

Types of Reactions: Gonyautoxin 2 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Introduction to Gonyautoxin 2

This compound, a potent neurotoxin, is part of a group of compounds known as gonyautoxins, which are produced by certain dinoflagellates. These toxins are primarily associated with paralytic shellfish poisoning (PSP) and have garnered attention for their potential applications in medical and scientific research. Understanding the applications of this compound can provide insights into its therapeutic potential as well as its role in environmental monitoring and food safety.

Neuropharmacology

This compound functions as a voltage-gated sodium channel blocker , which makes it a valuable compound in neuropharmacological research. Its ability to inhibit sodium channels can be utilized to study the mechanisms of action in neuronal excitability and synaptic transmission. This property is particularly relevant in the development of treatments for neurological disorders involving hyperexcitability, such as epilepsy and neuropathic pain.

Anal Sphincter Relaxation

A notable application of this compound is in the relaxation of the anal sphincter . Research indicates that the injection of this compound/3 epimers can significantly reduce anal tone by relaxing the internal anal sphincter muscle. In a clinical study involving healthy adults, manometric recordings demonstrated a substantial decrease in anal maximal voluntary contraction pressure post-injection, indicating its potential use in treating conditions like anal fissures or other disorders requiring sphincter relaxation .

Toxicology and Environmental Monitoring

This compound is also critical in toxicology studies , particularly related to PSP. Monitoring levels of gonyautoxins in shellfish is essential for public health, as these toxins can accumulate in marine organisms and pose serious health risks to consumers. The development of enzyme immunoassays based on monoclonal antibodies against gonyautoxin components has been instrumental in detecting these toxins in seafood, ensuring food safety and regulatory compliance .

Pharmaceutical Development

The unique properties of this compound have led to its exploration as a pharmaceutical agent . Studies are ongoing to evaluate its efficacy compared to other anesthetics for periarticular infiltration, suggesting potential applications in pain management . The ability of this compound to induce localized paralysis could offer advantages over traditional anesthetics, particularly in outpatient procedures.

Case Study 1: Anal Sphincter Relaxation

In a controlled study examining the effects of this compound/3 on anal tone, participants received local injections of the toxin. Results indicated that the treatment was successful in all subjects, with significant reductions in anal pressure observed immediately after injection and lasting effects noted up to 24 hours later. Electromyographic analysis confirmed a cessation of muscle activity, supporting the efficacy of this compound/3 for therapeutic use in conditions requiring anal sphincter relaxation .

Case Study 2: Environmental Monitoring

A comprehensive study was conducted to assess the levels of gonyautoxins in shellfish harvested from various coastal regions. Utilizing enzyme immunoassays, researchers were able to quantify toxin concentrations and correlate them with environmental factors such as water temperature and algal blooms. This data is crucial for establishing safe consumption levels and implementing timely harvesting regulations to protect public health .

Mecanismo De Acción

Gonyautoxin 2 exerts its effects by blocking voltage-gated sodium channels in nerve cells . This inhibition prevents the propagation of action potentials, leading to paralysis. The molecular targets of this compound are the sodium channels, and its binding to these channels disrupts normal neuronal function .

Comparación Con Compuestos Similares

Saxitoxin: Known for its high potency and similar mechanism of action.

Neosaxitoxin: Slightly different in structure but equally potent.

Decarbamoylsaxitoxin: A less potent derivative with similar neurotoxic effects.

Uniqueness: Gonyautoxin 2 is unique due to its specific structural features and its particular binding affinity to sodium channels, which may differ slightly from other saxitoxins .

Propiedades

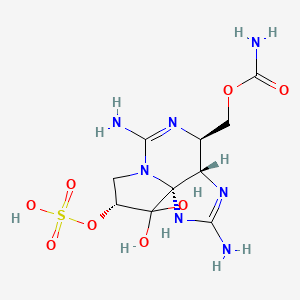

Número CAS |

60508-89-6 |

|---|---|

Fórmula molecular |

C10H17N7O8S |

Peso molecular |

395.35 g/mol |

Nombre IUPAC |

(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23) |

Clave InChI |

ARSXTTJGWGCRRR-UHFFFAOYSA-N |

SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |

SMILES canónico |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |

Sinónimos |

(3aS,4R,9R,10aS)-2,6-Diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-1H,10H-pyrrolo[1,2-c]purine-9,10,10-triol 9-(Hydrogen Sulfate); 11α-Hydroxysaxitoxin 11-Sulfate; GTX II; GTX2; Gonyautoxin II; Toxin GTX2; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.